Acetic acid, bromophosphono-

Description

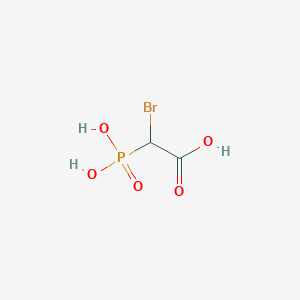

Acetic acid, bromophosphono- is a substituted acetic acid derivative featuring both bromine and a phosphono group (-PO(OH)₂) attached to the carbon skeleton. This compound combines the reactivity of bromine (an electron-withdrawing halogen) with the chelating and acidic properties of the phosphono group.

Properties

CAS No. |

97730-55-7 |

|---|---|

Molecular Formula |

C2H4BrO5P |

Molecular Weight |

218.93 g/mol |

IUPAC Name |

2-bromo-2-phosphonoacetic acid |

InChI |

InChI=1S/C2H4BrO5P/c3-1(2(4)5)9(6,7)8/h1H,(H,4,5)(H2,6,7,8) |

InChI Key |

QNBWULSGFJRTIR-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)(P(=O)(O)O)Br |

Canonical SMILES |

C(C(=O)O)(P(=O)(O)O)Br |

Synonyms |

2-bromophosphonoacetic acid alpha-bromophosphonoacetic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Phosphonoacetic Acid (PAA)

Structure: Phosphonoacetic acid (HO₂CCH₂PO(OH)₂) replaces one hydrogen of acetic acid’s methyl group with a phosphono moiety. Properties:

- Acidity: The phosphono group enhances acidity compared to acetic acid. While acetic acid has a pKa ~2.4, PAA exhibits two ionizable protons (pKa₁ ~1.5, pKa₂ ~5.5) due to the phosphonic acid functionality .

- Applications: PAA is used as an antiviral agent, inhibiting DNA polymerase in herpes viruses, and in metal chelation due to its strong binding affinity for divalent cations .

Bromoacetic Acid (BrCH₂COOH)

Structure : Bromoacetic acid substitutes a hydrogen on acetic acid’s methyl group with bromine.

Properties :

- Reactivity : Bromine’s electronegativity makes bromoacetic acid highly reactive, serving as a precursor in herbicides (e.g., sodium bromoacetate) and organic synthesis (e.g., alkylating agent) .

- Toxicity: It is corrosive and toxic, requiring careful handling . Contrast with Bromophosphono-Acetic Acid: The phosphono group in bromophosphono-acetic acid introduces chelation capabilities absent in bromoacetic acid, broadening its utility in metal-ion sequestration or catalysis .

(4-Bromophenyl)phosphonic Acid

Structure : Features a bromophenyl group bonded to a phosphonic acid (C₆H₄BrPO(OH)₂).

Properties :

- Acidity : The aromatic bromine slightly increases acidity compared to phenylphosphonic acid (pKa ~1.8 vs. ~2.0) .

- Applications: Used in materials science for surface modification and as a ligand in coordination polymers . Contrast with Bromophosphono-Acetic Acid: The acetic acid backbone in bromophosphono-acetic acid provides a carboxylate group, enabling additional reactivity (e.g., esterification) and biological compatibility compared to purely aromatic phosphonic acids .

Glacial Acetic Acid (CH₃COOH)

Structure : Concentrated acetic acid (≥99%) without substituents.

Properties :

- Physical State : Solidifies at 16.6°C, used as a solvent and precursor in synthesizing acetic anhydride and vinyl acetate .

- Acidity: pKa ~2.4, weaker than bromophosphono-acetic acid due to the absence of electron-withdrawing groups . Contrast: Bromophosphono-acetic acid’s functional groups make it more acidic and reactive but less volatile and more hazardous .

Comparative Data Table

Research Findings and Gaps

- Synthesis: Bromophosphono-acetic acid derivatives can be synthesized via bromination of phosphonoacetic acid precursors or coupling brominated aryl groups with phosphonic acids, as seen in related compounds (e.g., ) .

- Safety: Brominated acetic acid derivatives are often corrosive and toxic, as noted in safety data for amino(2-bromophenyl)acetic acid (). Similar hazards are expected for bromophosphono-acetic acid .

- Knowledge Gaps: Direct studies on bromophosphono-acetic acid’s biological activity, stability, and industrial applications are sparse.

Q & A

Q. What are the established synthetic pathways for acetic acid, bromophosphono-, and how do reaction parameters (e.g., temperature, catalysts) affect yield and purity?

Methodological Answer: The synthesis typically involves bromination of phosphonoacetic acid derivatives. A common route is the reaction of diethyl phosphonoacetic acid with brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For example, triethyl bromophosphonoacetate (CAS: 23755-73-9) can be synthesized via esterification followed by bromination . Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of precursor to bromine source) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products.

Key Parameters:

- Temperature: 0–5°C for bromination to minimize decomposition.

- Catalysts: Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in aromatic derivatives.

- Workup: Hydrolysis with bromotrimethylsilane (BTMS) efficiently deprotects phosphonate esters to free acids .

Q. Which analytical techniques are most robust for characterizing acetic acid, bromophosphono- and its derivatives?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₂H₄BrO₅P, expected m/z 242.902).

- IR Spectroscopy: Detects P=O stretching (1150–1250 cm⁻¹) and Br-C vibrations (500–600 cm⁻¹) .

Validation: Cross-reference with databases like NIST Chemistry WebBook for spectral matches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of acetic acid, bromophosphono- in nucleophilic substitution or cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

- Nucleophilic Substitution: Calculate the energy barrier for bromide displacement by amines or thiols.

- Catalytic Cross-Coupling: Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions using bromophosphonoacetic esters as electrophiles.

Case Study: Simulations of Pd-catalyzed coupling with arylboronic acids show steric hindrance from the phosphono group reduces yields unless bulky ligands (e.g., XPhos) are used .

Q. What strategies resolve contradictions in reported catalytic efficiencies for acetic acid, bromophosphono- derivatives in Kabachnik–Fields reactions?

Methodological Answer: Discrepancies often arise from:

- Catalyst Loading: Higher loadings (5–10 mol%) may mask inefficiencies.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate catalysts.

Resolution Workflow:

Replicate Studies: Control variables like moisture levels (use molecular sieves) and catalyst purity.

Meta-Analysis: Compare data across studies using standardized metrics (e.g., turnover frequency).

In Situ Characterization: Use ³¹P NMR to monitor intermediate formation and catalyst stability .

Q. How can researchers design experiments to assess the hydrolytic stability of bromophosphonoacetic acid derivatives under physiological conditions?

Methodological Answer:

- Buffer Systems: Simulate physiological pH (7.4) with phosphate-buffered saline (PBS).

- Kinetic Studies: Monitor hydrolysis via HPLC at 25°C and 37°C. Half-life (t₁/₂) calculations reveal stability trends.

- Competing Pathways: Test for debromination or phosphonate-ester cleavage using ¹H/³¹P NMR .

Data Interpretation: Hydrolysis rates >1% per hour at 37°C suggest limited in vivo utility without prodrug strategies.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of bromophosphonoacetic acid derivatives in cell-based assays?

Methodological Answer: Contradictions may stem from:

- Cell Line Variability: Test derivatives across multiple lines (e.g., HEK293 vs. HeLa).

- Assay Interference: Phosphono groups may chelate assay reagents (e.g., MTT). Validate with orthogonal methods (e.g., ATP luminescence).

- Metabolic Stability: Use LC-MS to confirm compound integrity during assays .

Recommendation: Report detailed experimental conditions (e.g., serum concentration, incubation time) to enable cross-study comparisons.

Literature and Data Management

Q. What systematic approaches ensure comprehensive literature reviews for bromophosphonoacetic acid research?

Methodological Answer:

- Search Strategy: Use Boolean operators (e.g., "(acetic acid, bromophosphono-) AND (synthesis OR catalysis)") in SciFinder and Reaxys.

- Class-Based Searches: Include organophosphonates and α-halo acids to capture analogs .

- Critical Appraisal: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

Q. Tables

| Synthetic Method Comparison |

|---|

| Method |

| Bromination with PBr₃ |

| NBS in CCl₄ |

| BTMS Deprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.